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molecular formula C14H20N2O4 B8671539 4-(3-(3-Methyl-4-nitrophenoxy)propyl)morpholine

4-(3-(3-Methyl-4-nitrophenoxy)propyl)morpholine

Cat. No. B8671539
M. Wt: 280.32 g/mol
InChI Key: YPNFEMBSRIUPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088767B2

Procedure details

A flask was charged with 3-morpholinopropyl methanesulfonate (1.5 g, 6.9 mmol), 3-methyl-4-nitrophenol (0.96 g, 6.3 mmol), cesium carbonate (4.0 g, 12 mmol) and DMA (100 mL), and the reaction mixture was heated to 90° C. for 15 hours. Ethyl acetate (200 ml) was added to the cooled reaction mixture, and the mixture was extracted with water (2×100 ml), 1N sodium hydroxide (2×50 ml) and aqueous 5% lithium chloride (2×50 ml). The organic solvent was removed on a rotary evaporator under reduced pressure. Purification of the crude product by silica column chromatography using 50:50 ethyl acetate:hexanes as eluant gave 0.75 g of 4-(3-(3-methyl-4-nitrophenoxy)propyl)morpholine. (39% yield). MS (EI): 281 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)(=O)=O.[CH3:15][C:16]1[CH:17]=[C:18](O)[CH:19]=[CH:20][C:21]=1[N+:22]([O-:24])=[O:23].C(=O)([O-])[O-].[Cs+].[Cs+].CC(N(C)C)=O>C(OCC)(=O)C>[CH3:15][C:16]1[CH:17]=[C:18]([CH:19]=[CH:20][C:21]=1[N+:22]([O-:24])=[O:23])[O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CS(=O)(=O)OCCCN1CCOCC1
Name
Quantity
0.96 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
cesium carbonate
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water (2×100 ml), 1N sodium hydroxide (2×50 ml) and aqueous 5% lithium chloride (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCCCN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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